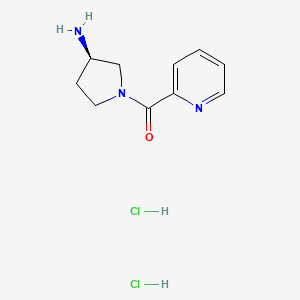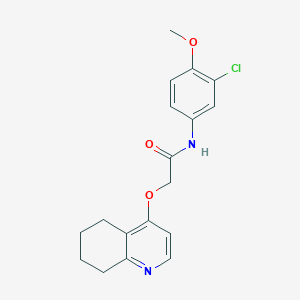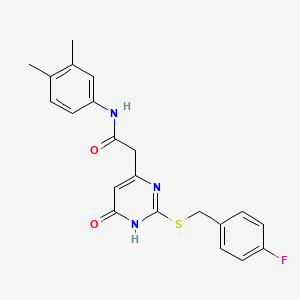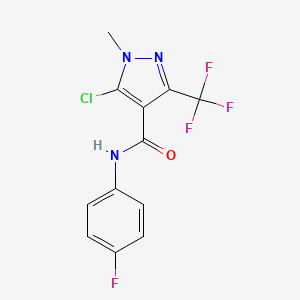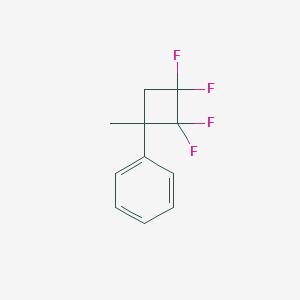
(2,2,3,3-Tetrafluoro-1-methylcyclobutyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,2,3,3-Tetrafluoro-1-methylcyclobutyl)benzene, also known as TMCB, is a chemical compound that has been the subject of scientific research due to its unique properties. It is a cyclic compound that contains both aromatic and cycloalkane groups, making it an interesting molecule to study.
作用機序
The mechanism of action of (2,2,3,3-Tetrafluoro-1-methylcyclobutyl)benzene is not fully understood. However, it is believed to interact with certain enzymes and proteins in the body, leading to changes in biochemical and physiological processes.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis. It has also been found to have antioxidant properties, which may help to protect against oxidative stress and DNA damage. Additionally, this compound has been shown to have potential as an antitumor agent, inhibiting the growth of cancer cells in vitro.
実験室実験の利点と制限
One advantage of using (2,2,3,3-Tetrafluoro-1-methylcyclobutyl)benzene in lab experiments is its high thermal stability, which makes it useful in the development of organic electronics. Another advantage is its good film-forming properties, which make it easy to work with. However, one limitation of using this compound in lab experiments is its high cost, which may make it difficult to obtain in large quantities.
将来の方向性
There are a number of future directions for research on (2,2,3,3-Tetrafluoro-1-methylcyclobutyl)benzene. One area of interest is its potential as an antitumor agent. Further studies are needed to determine its efficacy in vivo and to investigate its mechanism of action. Another area of interest is its potential as a host material in OLEDs. Research is needed to optimize its properties for this application and to develop more efficient OLEDs. Additionally, this compound could be used as a building block in the synthesis of other organic compounds for various applications, such as in the development of new drugs or materials.
合成法
The synthesis of (2,2,3,3-Tetrafluoro-1-methylcyclobutyl)benzene can be achieved through a series of reactions involving cyclobutene and benzene. One method involves the reaction of 2,2,3,3-tetrafluorocyclobutanone with benzene in the presence of a Lewis acid catalyst. The resulting product is then reduced to this compound using a reducing agent such as lithium aluminum hydride. Another method involves the reaction of 2,2,3,3-tetrafluorocyclobutanone with a Grignard reagent followed by reaction with benzophenone. The resulting product is then reduced to this compound using a reducing agent such as lithium aluminum hydride.
科学的研究の応用
(2,2,3,3-Tetrafluoro-1-methylcyclobutyl)benzene has been the subject of scientific research due to its unique properties. It has been found to have potential applications in the field of organic electronics, specifically in the development of organic light-emitting diodes (OLEDs). This compound has been used as a host material in OLEDs due to its high thermal stability, high glass transition temperature, and good film-forming properties. It has also been used as a building block in the synthesis of other organic compounds for various applications.
特性
IUPAC Name |
(2,2,3,3-tetrafluoro-1-methylcyclobutyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F4/c1-9(8-5-3-2-4-6-8)7-10(12,13)11(9,14)15/h2-6H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHYFTGITCVZDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1(F)F)(F)F)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
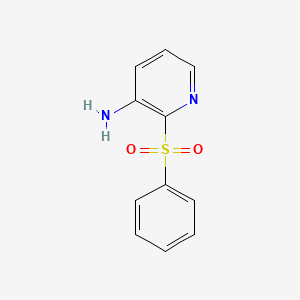
![2-amino-1-(4-methoxyphenethyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2832690.png)
![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide hydrochloride](/img/structure/B2832692.png)
![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2832693.png)

![ethyl 2-[3-hydroxy-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2832696.png)
![trans-2-[(Oxan-4-yl)amino]cyclobutan-1-ol](/img/structure/B2832698.png)


